molecular formula C16H21NO3 B008994 N-(8-Hydroxyoctyl)phthalimide CAS No. 105264-63-9

N-(8-Hydroxyoctyl)phthalimide

Cat. No. B008994
M. Wt: 275.34 g/mol
InChI Key: RBDXDFOXVNNMNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-hydroxyphthalimide, a related compound, involves the reaction of hydroxylamine hydrochloride with phthalic anhydride in various reaction medium systems, such as liquid and solid mediums. The process is characterized by simple procedures of preparation and separation, yielding high product purity and efficiency. This synthesis approach reflects the general methodology that could be applied to the synthesis of N-(8-Hydroxyoctyl)phthalimide, emphasizing the importance of reaction conditions and medium in achieving high yields and purity (Li Jin, 2015).

Molecular Structure Analysis

The molecular structure and properties of N-Hydroxyphthalimide (NHPI) have been extensively studied, providing insights into its thermochemical properties, internal rotor potential, and bond dissociation energies. These studies utilize quantum chemical methods to calculate molecular geometries, vibrational frequencies, and other relevant properties. The analysis of NHPI's structure offers a foundation for understanding the structural aspects of N-(8-Hydroxyoctyl)phthalimide, highlighting the impact of the hydroxyoctyl group on the molecule's properties and reactivity (G. Silva & J. Bozzelli, 2007).

Chemical Reactions and Properties

Phthalimides undergo various chemical reactions, including base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, indicating their versatile reactivity. These reactions are pivotal in modifying phthalimide compounds and synthesizing various derivatives, including N-(8-Hydroxyoctyl)phthalimide. The reaction pathways and mechanisms involved in these transformations are critical for understanding the chemical behavior of phthalimides and their derivatives (A. Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of phthalimides, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structure. For instance, the solubility and intrinsic viscosity of phthalimide derivatives can be analyzed to understand the impact of different substituents on these properties. Such analyses are essential for the application of phthalimides in various fields, including material science and polymer chemistry. The specific physical properties of N-(8-Hydroxyoctyl)phthalimide would depend on the characteristics imparted by the hydroxyoctyl group (R. Jayakumar et al., 2000).

Chemical Properties Analysis

The chemical properties of phthalimides, such as reactivity towards various reagents and conditions, are pivotal for their utility in organic synthesis. For example, the reaction of N-(mesyloxy)phthalimides with secondary amines demonstrates the potential for creating a wide range of derivatives through one-pot reactions. This versatility is crucial for the synthesis and application of N-(8-Hydroxyoctyl)phthalimide in specific chemical contexts (M. Guetschow, 1999).

Scientific Research Applications

  • Chemical Reactions : It is used in base-catalyzed Lossen rearrangement with amines and amino acids, and isomerization followed by Beckmann rearrangement to produce 4-aryl-1H-2,3-diazaphospholes (Fahmy et al., 1977). Additionally, it can undergo ammonolysis, aminolysis, pyrolysis, and hydrazinolysis (Fahmy, Aly, & Orabi, 1978).

  • Amine and Peptide Chemistry : This compound finds applications in amine and peptide chemistry, peptidase activity investigations, and as a thiol probe (Parrick & Ragunathan, 1993).

  • Pesticide Synthesis : It's useful in the synthesis of pesticides through polymer-supported reactions, providing mild reaction conditions and easy work-up (Pawar et al., 2002).

  • Cancer Research : It has potential as an imaging and/or therapeutic agent for cancer, due to high radiolabeling yield, stability, and tumor uptake (Motaleb et al., 2015).

  • Particle Stabilization : It can be used for sterically stabilizing negatively charged particles like clays (Mongondry et al., 2003).

  • Histone Deacetylase Inhibitors : It's a structural component in the design of histone deacetylase inhibitors (Shinji et al., 2005).

  • Organic Synthesis : N-(trifluoromethylthio)phthalimide, a related compound, is used in organic synthesis, pharmaceutical, and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).

  • Phosphorylated Compound Reactions : It leads to diethylphosphono-substituted polyheterocycles or vinyles in reactions with phosphorylated compounds (Guervenou et al., 2000).

  • Cellulose Fiber Oxidation : NHPI (N-hydroxyphthalimide) facilitates the oxidation of cellulose fibers without sodium bromide, addressing environmental and corrosion concerns (Coseri & Biliuță, 2012).

Safety And Hazards

Specific safety and hazard information for N-(8-Hydroxyoctyl)phthalimide was not found in the search results .

Future Directions

While specific future directions for N-(8-Hydroxyoctyl)phthalimide were not found in the search results, related compounds such as 1,8-naphthalimide derivatives have been studied for their potential applications in organic light-emitting diodes .

properties

IUPAC Name

2-(8-hydroxyoctyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDXDFOXVNNMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619417
Record name 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Hydroxyoctyl)phthalimide

CAS RN

105264-63-9
Record name 2-(8-Hydroxyoctyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Sugawara, H Susaki, H Nogusa, A Gonsho… - Carbohydrate …, 1993 - Elsevier
8-Aminooctyl glycopyranosides of β-d-galactose, β-l-fucose, α- and β-d-xyloses, α- and β-d-mannoses, 2-acetamido-2-deoxy-β-d-mannose, and 2-acetamido-2-deoxy-α-l-fucose were …
Number of citations: 12 www.sciencedirect.com
MD Bartholomä, AR Vortherms, S Hillier… - …, 2010 - Wiley Online Library
Nucleoside analogues are extensively used in the treatment of cancer and viral diseases. The antiproliferative properties of organorhenium(I) complexes, however, have been scarcely …
YR Zhao - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
Y Zhao, ML Sinnott - Bioorganic & medicinal chemistry, 2000 - Elsevier
… To a mixture of N-8′-hydroxyoctyl phthalimide (6.07 g, 22.1 mmol), Hg(CN) 2 (4.0 g) and Na 2 CO 3 (2.0 g) in dry THF (60 mL), stirred under nitrogen in the presence of 4 Å molecular …
Number of citations: 3 www.sciencedirect.com

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